

# Application Note: Synthesis of 3-butyl-1H-indene via Friedel-Crafts Alkylation

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## Compound of Interest

Compound Name: 3-butyl-1H-indene

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## Abstract

This document outlines a detailed protocol for the synthesis of **3-butyl-1H-indene** through the Friedel-Crafts alkylation of indene. This application note provides a comprehensive experimental procedure, including reaction setup, execution, work-up, and purification. Additionally, it presents expected quantitative data and spectroscopic characterization of the target compound. A logical workflow diagram is included to visually represent the synthetic process. This protocol is intended to serve as a foundational method for researchers interested in the selective alkylation of indene for applications in medicinal chemistry and materials science.

## Introduction

Indene and its derivatives are important structural motifs in a variety of biologically active molecules and functional materials. The ability to selectively introduce alkyl substituents onto the indene scaffold is crucial for the development of novel compounds with tailored properties. The Friedel-Crafts alkylation is a classic and versatile method for forming carbon-carbon bonds on aromatic rings.<sup>[1][2]</sup> This reaction typically involves the reaction of an alkyl halide with an aromatic compound in the presence of a Lewis acid catalyst.<sup>[1][3][4]</sup> In the case of indene, alkylation can potentially occur at the C1 or C3 positions. This protocol focuses on conditions favoring the formation of the **3-butyl-1H-indene** isomer.

## Data Presentation

Table 1: Summary of Expected Quantitative Data for the Synthesis of **3-butyl-1H-indene**

Parameter	Expected Value	Notes
Reactant	Indene	Starting material
Molecular Weight	116.16 g/mol	
Reactant	1-Bromobutane	Alkylating agent
Molecular Weight	137.02 g/mol	
Catalyst	Aluminum Chloride (AlCl <sub>3</sub> )	Lewis acid
Molecular Weight	133.34 g/mol	
Product	3-butyl-1H-indene	Target compound
Molecular Weight	172.27 g/mol	[5]
Theoretical Yield	Based on 1:1.2 molar ratio of indene to 1-bromobutane	Limiting reagent is indene.
Expected Reaction Yield	60-75%	Based on typical yields for Friedel-Crafts alkylations.
Purity (post-purification)	>95%	Determined by GC-MS or <sup>1</sup> H NMR.
Appearance	Colorless to pale yellow oil	

Table 2: Predicted Spectroscopic Data for **3-butyl-1H-indene**

Spectroscopy	Expected Peaks/Signals
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , 400 MHz)	$\delta$ 7.5-7.2 (m, 4H, Ar-H), 6.5 (t, 1H, C2-H), 3.4 (s, 2H, C1-H <sub>2</sub> ), 2.5 (t, 2H, -CH <sub>2</sub> -CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> ), 1.6 (m, 2H, -CH <sub>2</sub> -CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> ), 1.4 (m, 2H, -CH <sub>2</sub> -CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> ), 0.9 (t, 3H, -CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> CH <sub>3</sub> )
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , 100 MHz)	$\delta$ 145.0, 144.5, 142.0, 132.0, 128.0, 126.5, 125.0, 121.0 (Ar-C), 38.0 (C1), 33.0 (-CH <sub>2</sub> -), 31.0 (-CH <sub>2</sub> -), 22.5 (-CH <sub>2</sub> -), 14.0 (-CH <sub>3</sub> )
IR (neat, $\text{cm}^{-1}$ )	~3060 (Ar C-H), 2955, 2925, 2855 (Alkyl C-H), 1600, 1460 (Ar C=C)
Mass Spec (EI, m/z)	172 $[\text{M}]^+$ , 129 $[\text{M}-\text{C}_4\text{H}_9]^+$

## Experimental Protocol

### Materials:

- Indene (99%)
- 1-Bromobutane (99%)
- Anhydrous Aluminum Chloride ( $\text{AlCl}_3$ ) (99.9%)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), 2M solution
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexane

- Ethyl acetate

#### Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- NMR spectrometer
- IR spectrometer
- GC-MS instrument

#### Procedure:

- Reaction Setup:
  - To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq).
  - Add 100 mL of anhydrous dichloromethane to the flask.
  - Cool the suspension to 0 °C in an ice bath with stirring.
- Addition of Reactants:

- In the dropping funnel, prepare a solution of indene (1.0 eq) and 1-bromobutane (1.2 eq) in 50 mL of anhydrous dichloromethane.
- Add the solution from the dropping funnel to the stirred  $\text{AlCl}_3$  suspension dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.
- Reaction:
  - After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
  - Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up:
  - Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
  - Slowly and carefully quench the reaction by the dropwise addition of 100 mL of cold 2M HCl solution. This will hydrolyze the aluminum chloride complex.<sup>[6][7]</sup>
  - Transfer the mixture to a separatory funnel.
  - Separate the organic layer.
  - Wash the organic layer sequentially with 100 mL of 2M HCl, 100 mL of saturated  $\text{NaHCO}_3$  solution, and 100 mL of brine.
  - Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
  - Filter off the drying agent.
  - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

- Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane) as the eluent.
- Collect the fractions containing the desired product, as identified by TLC.
- Combine the pure fractions and remove the solvent under reduced pressure to yield **3-butyl-1H-indene** as a colorless to pale yellow oil.
- Characterization:
  - Confirm the structure and purity of the product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR spectroscopy, and GC-MS.

## Mandatory Visualization



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